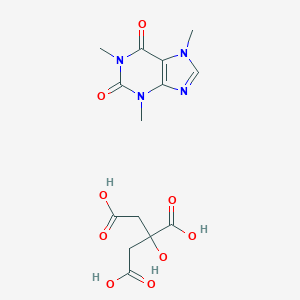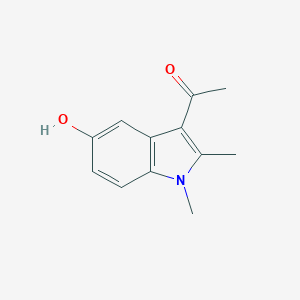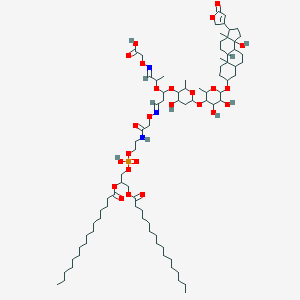
N-Acetylamoxapine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetylamoxapine is a chemical compound that belongs to the class of tricyclic antidepressants (TCAs). It is a derivative of amoxapine, which is a tetracyclic antidepressant. N-Acetylamoxapine has been studied for its potential use in treating depression and other mental health disorders.
Mécanisme D'action
The exact mechanism of action of N-Acetylamoxapine is not fully understood. However, it is believed to work by inhibiting the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood.
Biochemical and Physiological Effects:
N-Acetylamoxapine has been shown to increase the levels of serotonin and norepinephrine in the brain. It has also been found to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. N-Acetylamoxapine has been shown to have a half-life of around 4 hours in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Acetylamoxapine in lab experiments is that it has been well-studied and its effects are well-known. However, one limitation is that it is not widely available and may be expensive to obtain.
Orientations Futures
There are several future directions for research on N-Acetylamoxapine. One direction is to study its potential use in treating other mental health disorders such as anxiety and post-traumatic stress disorder. Another direction is to study its potential use in combination with other drugs for the treatment of depression. Additionally, further research is needed to fully understand the mechanism of action of N-Acetylamoxapine and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of N-Acetylamoxapine involves the acetylation of amoxapine. The reaction is carried out by treating amoxapine with acetic anhydride in the presence of a catalyst such as pyridine. The product obtained is N-Acetylamoxapine, which is a white crystalline powder.
Applications De Recherche Scientifique
N-Acetylamoxapine has been studied for its potential use in treating depression and other mental health disorders. It has been found to have antidepressant effects in animal models of depression. Studies have also shown that N-Acetylamoxapine has anxiolytic and sedative effects.
Propriétés
Numéro CAS |
126588-76-9 |
|---|---|
Nom du produit |
N-Acetylamoxapine |
Formule moléculaire |
C19H18ClN3O2 |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
1-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H18ClN3O2/c1-13(24)22-8-10-23(11-9-22)19-15-12-14(20)6-7-17(15)25-18-5-3-2-4-16(18)21-19/h2-7,12H,8-11H2,1H3 |
Clé InChI |
DJLYJAUDFYYWCM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
SMILES canonique |
CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl |
Autres numéros CAS |
126588-76-9 |
Synonymes |
N-acetylamoxapine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



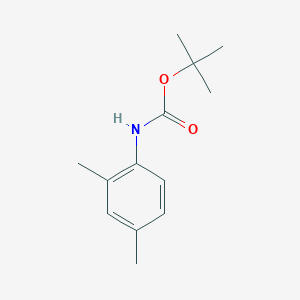
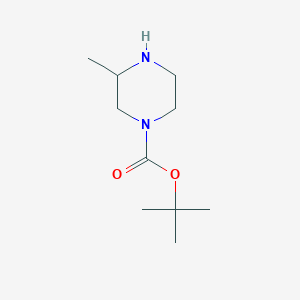

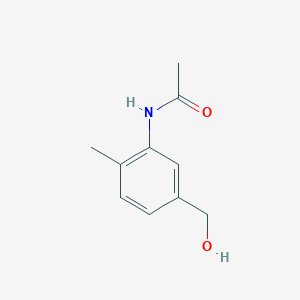
![N-[(1R,2R)-2-Hydroxy-1-(hydroxymethyl)-2-phenylethyl]carbamic Acid tert-Butyl Ester](/img/structure/B143768.png)
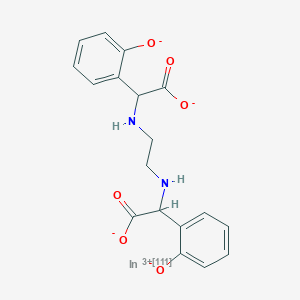
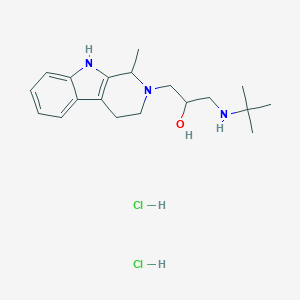
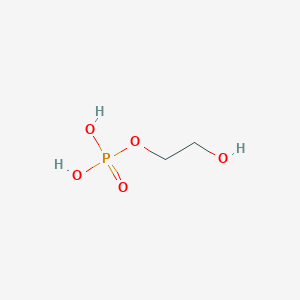
![1-Chloro-3-ethynylbicyclo[1.1.1]pentane](/img/structure/B143778.png)


